![molecular formula C16H20N2O4S B5754337 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate](/img/structure/B5754337.png)
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is known for its unique structural features and diverse chemical properties that make it a promising candidate for several research applications.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate is not fully understood. However, it is believed that the compound exerts its antitumor effects by inhibiting the activity of certain enzymes that are essential for cell proliferation and survival. The compound also induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the regulation of inflammation and smooth muscle relaxation, respectively. The compound also exhibits antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate in lab experiments include its potent antitumor and anti-inflammatory effects, as well as its unique structural features that make it a promising candidate for the development of new drugs. However, the limitations of using this compound include its relatively high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate. One direction is to further investigate the compound's mechanism of action and identify its molecular targets in cancer cells. Another direction is to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which is essential for its further development as a therapeutic agent.
Synthesemethoden
The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate involves several steps, including the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final step involves the acetylation of the pyrazole ring using acetic anhydride. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-14(23(20,21)13-9-7-6-8-10-13)15(22-12(2)19)18(17-11)16(3,4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYRTSQYQHLHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.